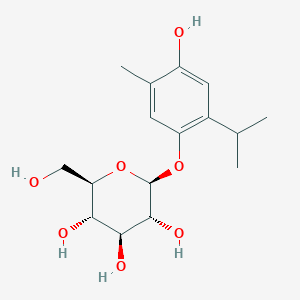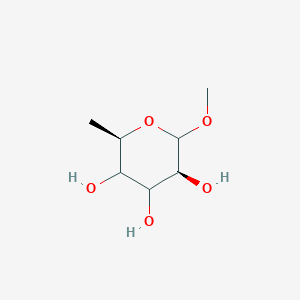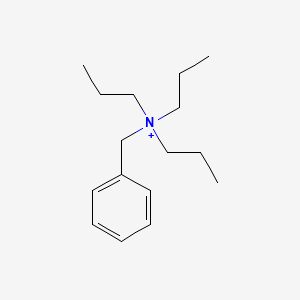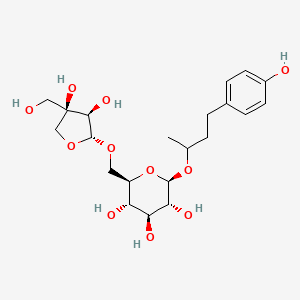
Zataroside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zataroside A is a glycoside compound derived from the plant Zataria multiflora, which belongs to the Lamiaceae family. This compound has garnered attention due to its potential therapeutic properties and its presence in various medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zataroside A involves the extraction of the compound from Zataria multiflora. The process typically includes the use of hydroethanolic leaf extracts, followed by bioassay-guided fractionation to isolate the compound . The reaction conditions for the extraction involve the use of solvents such as ethanol and water, and the process is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC). These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Zataroside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
Scientific Research Applications
Zataroside A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Mechanism of Action
The mechanism of action of Zataroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzyme activity: This compound can inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components.
Altering membrane permeability: The compound can disrupt the integrity of cellular membranes, leading to cell death.
Modulating signaling pathways: This compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Zataroside B: Another glycoside derived from Zataria multiflora with similar properties but different molecular structure.
Multiflotriol: A derivative of p-cymene isolated from Zataria multiflora with distinct biological activities.
Multiflorol: Another compound from the same plant with unique therapeutic properties.
Uniqueness of Zataroside A
This compound stands out due to its specific glycoside structure, which imparts unique biological activities and therapeutic potential. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H24O7 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-7(2)9-5-10(18)8(3)4-11(9)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
KSNLTHGWURXRJK-IBEHDNSVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)


![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)


![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)


![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)

